1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)thiourea

Description

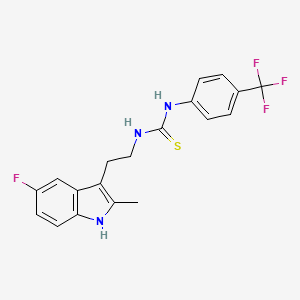

This compound is a thiourea derivative featuring a 5-fluoro-2-methylindole core linked via an ethyl chain to a thiourea group substituted with a 4-(trifluoromethyl)phenyl moiety. The indole scaffold is notable for its prevalence in bioactive molecules, often conferring interactions with hydrophobic pockets in biological targets . Thioureas are known for their hydrogen-bonding capabilities, which are critical in molecular recognition processes .

Properties

IUPAC Name |

1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F4N3S/c1-11-15(16-10-13(20)4-7-17(16)25-11)8-9-24-18(27)26-14-5-2-12(3-6-14)19(21,22)23/h2-7,10,25H,8-9H2,1H3,(H2,24,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBHZQVATKHZIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=S)NC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F4N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. The indole core is then functionalized with the appropriate substituents, including the fluorine and methyl groups at the 5 and 2 positions, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to handle the complex chemistry involved.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions might use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Indole derivatives are known for their biological activity, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: The compound's structural features suggest potential use in drug development, particularly in targeting specific biological pathways.

Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, influencing biological processes. The trifluoromethyl group enhances the compound's stability and bioactivity, making it a valuable candidate for further research.

Comparison with Similar Compounds

Indole-Substituted Thioureas

- 1-(2-(1H-Indol-3-yl)ethyl)-3-(4-fluorophenyl)thiourea (Compound 17, ): Key Difference: Replaces the trifluoromethyl group with a 4-fluoro substituent. This may lower binding efficiency in targets requiring strong electrostatic interactions .

- 1-(2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-fluorophenyl)thiourea () :

Trifluoromethyl-Substituted Thioureas

- 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(camphor-derived)thiourea (Compound 62/63, ): Key Difference: Features two CF₃ groups and a rigid bicyclic camphor system. The camphor moiety introduces stereochemical complexity, enabling enantioselective reactions .

- 1-(2-Chlorobenzoyl)-3-(2-trifluoromethylphenyl)thiourea () :

Structural and Electronic Features

- Hydrogen Bonding : The target compound’s thiourea group can form intermolecular N–H⋯S and N–H⋯F interactions, as seen in similar derivatives (). These interactions are crucial for stabilizing protein-ligand complexes or crystal lattices.

- Electron Effects: The CF₃ group increases the thiourea’s acidity (pKa ~8–10), enhancing its ability to act as a hydrogen-bond donor compared to non-fluorinated analogs .

Biological Activity

1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)thiourea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings, including synthesis methods, biological evaluations, and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C18H17F4N3S

- Molecular Weight : 397.41 g/mol

The compound features a thiourea moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate indole derivatives with trifluoromethyl phenyl isothiocyanate. The process may include several steps of purification and characterization through spectroscopic methods such as NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various thiourea derivatives, including the compound . Notably:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to existing antibiotics.

- Mechanism of Action : It acts as a dual inhibitor of DNA gyrase and topoisomerase IV, crucial enzymes in bacterial DNA replication and repair processes .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

- Cell Lines Tested : The compound was tested against several cancer cell lines, including SW480 (colon cancer), SW620, and PC3 (prostate cancer).

- Cytotoxicity : It exhibited moderate cytotoxic effects on these cancer cell lines while showing minimal toxicity towards normal cells (e.g., HaCaT keratinocytes). IC50 values ranged from 10 to 30 µM, indicating promising anticancer activity .

Antimicrobial Activity Summary

| Microorganism | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 2 |

| Escherichia coli | 8 |

| Candida albicans | 16 |

Anticancer Activity Summary

| Cell Line | IC50 (µM) | Toxicity to Normal Cells |

|---|---|---|

| SW480 (Colon Cancer) | 15 | Low |

| SW620 (Colon Cancer) | 20 | Low |

| PC3 (Prostate Cancer) | 25 | Low |

Case Studies

- Study on MRSA : A recent study highlighted the effectiveness of the compound against multiple strains of MRSA, demonstrating its potential as an alternative treatment option in antibiotic-resistant infections .

- Anticancer Evaluation : In a comparative study with other thiourea derivatives, this compound showed superior activity against prostate cancer cells, suggesting its potential role in targeted cancer therapies .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this thiourea derivative?

Synthesis optimization requires precise control of reaction conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reactivity and yield .

- Temperature : Reactions often proceed under reflux (80–120°C) or at room temperature, depending on substrate reactivity .

- Catalysts : Thiophosgene or thiocarbonyl reagents are essential for forming the thiourea linkage .

- Purification : Column chromatography or crystallization ensures >95% purity, validated via HPLC .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

- NMR spectroscopy : 1H/13C NMR resolves indole, trifluoromethyl, and thiourea proton environments (e.g., thiourea NH signals at δ 9–11 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]+ at m/z ~451) .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action for this compound in biological systems?

- Molecular docking : Simulate interactions with target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. Thiourea and indole moieties often bind catalytic sites via hydrogen bonding and hydrophobic interactions .

- In vitro assays : Measure inhibition of enzymes (e.g., COX-2, EGFR) at varying concentrations (IC50 values) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

Q. What strategies address stability challenges under varying pH conditions?

Stability studies reveal degradation pathways:

- Acidic conditions (pH < 3) : Hydrolysis of the thiourea group occurs, monitored via HPLC .

- Neutral/basic conditions (pH 7–9) : Compound remains stable for >72 hours .

- Mitigation : Lyophilization or formulation in solid dispersions enhances shelf life .

Q. How can solubility limitations in aqueous media be overcome for in vivo studies?

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or DMSO-water mixtures (≤10% DMSO) .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability .

Q. How should contradictory data in synthesis yields from different protocols be resolved?

- Design of experiments (DoE) : Apply factorial design to test variables (e.g., solvent, temperature) .

- Comparative analysis : Replicate methods from (DMF, 24-hour reaction) vs. (ethanol, 12-hour reaction) to identify yield discrepancies .

Methodological Recommendations

Q. What in silico approaches predict bioactivity and toxicity?

- QSAR modeling : Use tools like Schrödinger’s QikProp to predict ADMET properties (e.g., logP = 3.8, PSA = 85 Ų) .

- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories with GROMACS .

Q. How can researchers quantify antioxidant or antimicrobial activity?

- DPPH assay : Measure radical scavenging at 517 nm (IC50 < 50 µM indicates high activity) .

- MIC testing : Use broth microdilution against S. aureus and E. coli (MIC ≤ 16 µg/mL suggests efficacy) .

Q. What experimental designs resolve contradictions in biological activity data?

- Dose-response curves : Test 0.1–100 µM ranges to identify non-linear effects .

- Orthogonal assays : Confirm anti-inflammatory activity via both COX-2 inhibition and TNF-α ELISA .

Q. How can synergistic effects with existing therapeutics be evaluated?

- Combination index (CI) : Use CompuSyn software to classify synergism (CI < 1) vs. antagonism (CI > 1) .

- In vivo xenografts : Co-administer with cisplatin or paclitaxel to assess tumor growth suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.